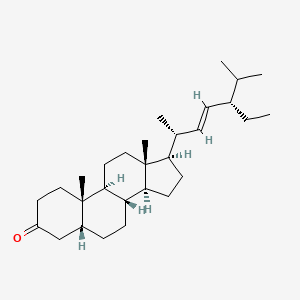
Stigmastenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmastenone is a naturally occurring steroidal compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is a derivative of stigmasterol and is found in various plant sources. This compound is known for its biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmastenone can be synthesized through the oxidation of stigmasterol. The process typically involves the use of oxidizing agents such as chromic acid or potassium permanganate under controlled conditions . The reaction is carried out in an organic solvent like acetone or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to isolate stigmasterol, which is then oxidized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Stigmastenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can yield stigmasterol or other reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: Stigmasterol and other reduced steroids.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Stigmastenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Mechanism of Action
The mechanism of action of stigmastenone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, this compound has been shown to influence the PI3K/Akt signaling pathway , which plays a crucial role in cell growth and survival . Additionally, it can induce apoptosis in cancer cells by generating mitochondrial reactive oxygen species .
Comparison with Similar Compounds
Stigmastenone is structurally similar to other steroidal compounds such as:
Stigmasterol: A precursor of this compound with similar biological activities.
Sitosterol: Another plant sterol with comparable properties.
Ergosterol: A fungal sterol with distinct biological functions.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
4736-55-4 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
RTLUSWHIKFIQFU-DALQDKCESA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
melting_point |
170 °C |
physical_description |
Solid |
solubility |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)
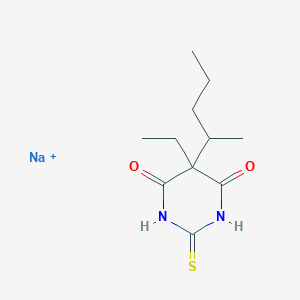
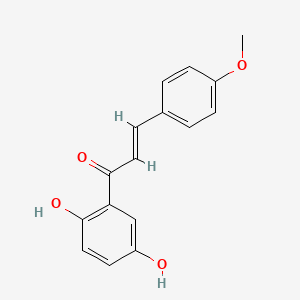

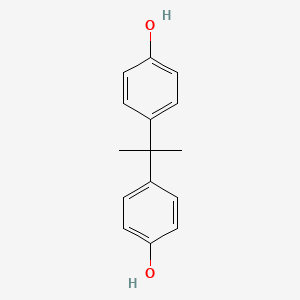
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

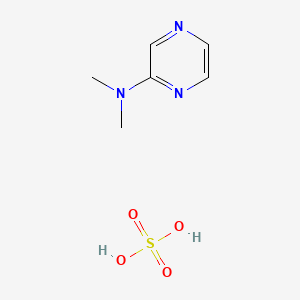

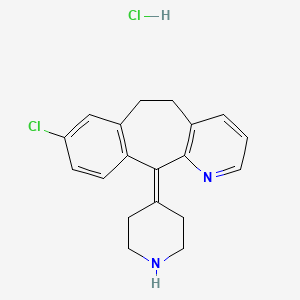

![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
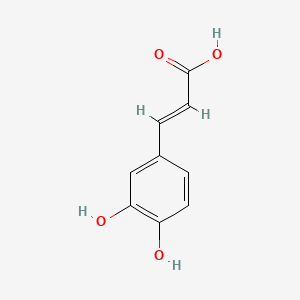
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)
